

Application Note: Utilizing VO-Ohpic Trihydrate in Hepatocellular Carcinoma (HCC) Cell Line Research

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Compound of Interest		
Compound Name:	VO-Ohpic trihydrate	
Cat. No.:	B10780494	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: **VO-Ohpic trihydrate** is a potent and specific organometallic inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog), with an IC50 in the nanomolar range.[1][2][3] PTEN loss or mutation is a common event in many cancers; however, in hepatocellular carcinoma (HCC), mutations are rare. Instead, a significant portion of HCC cases (32-44%) exhibit reduced PTEN expression through mechanisms like heterozygosity.[4] [5] This makes the pharmacological inhibition of PTEN by compounds like **VO-Ohpic trihydrate** a valuable tool to study cellular responses and potential therapeutic strategies in HCC, particularly in tumors with low PTEN expression.

Recent studies have paradoxically revealed that inhibiting PTEN with **VO-Ohpic trihydrate** does not promote survival in all HCC contexts. Instead, it can inhibit cell viability and proliferation while inducing cellular senescence and cell cycle arrest, especially in HCC cells with low PTEN expression.[4][5][6] This document provides detailed application notes and protocols for using **VO-Ohpic trihydrate** in HCC cell line models.

Mechanism of Action

VO-Ohpic trihydrate functions by directly inhibiting the lipid phosphatase activity of PTEN.[3] PTEN normally counteracts the PI3K signaling pathway by dephosphorylating PIP3 to PIP2. By inhibiting PTEN, **VO-Ohpic trihydrate** causes an accumulation of PIP3, leading to the





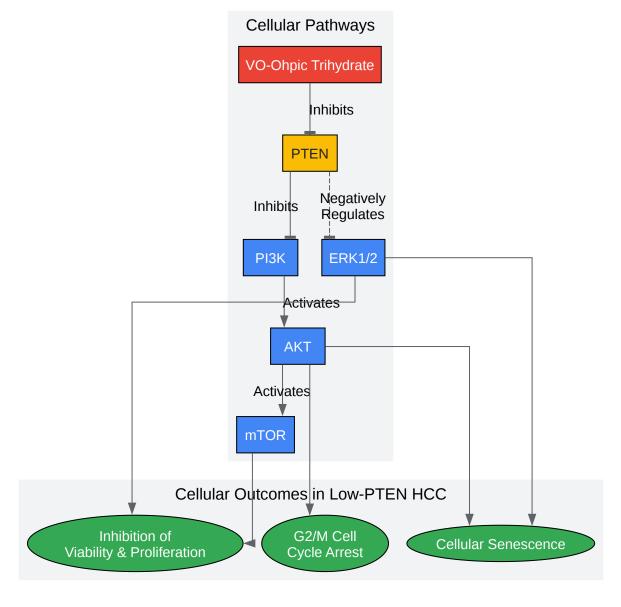


hyperactivation of downstream pro-survival pathways, notably the PI3K/AKT/mTOR and, in some contexts, the Raf/MEK/ERK pathways.[4][7]

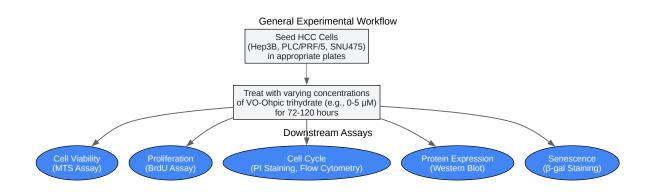
Paradoxically, the over-activation of these oncogenic pathways can trigger a cellular stress response known as PTEN-loss-induced cellular senescence (PICS), leading to growth arrest. [4] This effect is most pronounced in cells with low, but not absent, PTEN expression.



Mechanism of VO-Ohpic Trihydrate in HCC







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